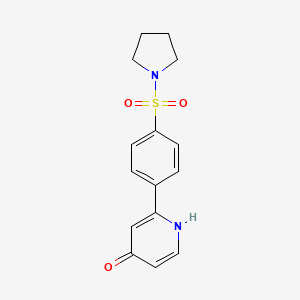

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol

Overview

Description

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a phenyl group that is further functionalized with a pyrrolidin-1-ylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol typically involves multi-step organic synthesis techniques. One common approach is to start with the appropriate pyridine derivative and introduce the phenyl group through a coupling reaction. The pyrrolidin-1-ylsulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the synthesis of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including interactions with specific enzymes and receptors.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play critical roles in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(Pyrrolidinylsulfonyl)phenylboronic acid

- N-(Phenyl)-2-(phenyl)pyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyridine ring, a pyrrolidinylsulfonyl moiety, and a hydroxyl group, contributing to its unique chemical properties and biological effects. The molecular formula is C13H16N2O2S, with a molecular weight of approximately 264.35 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with specific enzymes and receptors, potentially inhibiting cell proliferation and exhibiting cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve modulation of key cellular pathways related to cancer progression.

The compound's mechanism involves binding to specific molecular targets within cancer cells, leading to alterations in cellular signaling pathways. Techniques such as molecular docking and enzyme assays are often employed to elucidate the compound's binding affinity and inhibitory effects on target proteins.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its potential as an anticancer agent compared to structurally similar compounds. The presence of both hydroxyl and sulfonamide functionalities is critical for its biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine | Contains a chloro group and pyrrolidinylsulfonyl moiety | Exhibits distinct reactivity due to the chloro substituent |

| 3-(pyrrolidin-1-ylsulfonyl)pyridine | Lacks hydroxyl and chloro groups | Primarily focused on sulfonamide activity |

| 4-(pyrrolidin-1-ylsulfonyl)aniline | Features an aniline structure with similar sulfonamide functionality | Different biological activity profile |

The table above illustrates how the structural variations among related compounds influence their biological activities, highlighting the distinct properties of this compound.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, assays conducted on breast cancer (MCF7) and lung cancer (A549) cell lines revealed dose-dependent inhibition of cell viability, suggesting its potential as a therapeutic agent in oncology.

In Vivo Efficacy

Preliminary in vivo studies using animal models indicate that this compound may reduce tumor growth significantly compared to control groups. These studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound in clinical settings.

Properties

IUPAC Name |

2-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-13-7-8-16-15(11-13)12-3-5-14(6-4-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIMNPDZTDGUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=O)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692799 | |

| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-99-9 | |

| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.